molecular formula C11H16N2O3S B14826004 N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide

N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14826004
M. Wt: 256.32 g/mol
InChI Key: PPNISQKQMIQYPL-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group, which is a sulfonyl group connected to an amine group, and it also contains a cyclopropoxyphenyl moiety, which adds to its unique chemical properties.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[3-(aminomethyl)-4-cyclopropyloxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-9-2-5-11(8(6-9)7-12)16-10-3-4-10/h2,5-6,10,13H,3-4,7,12H2,1H3

InChI Key

PPNISQKQMIQYPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-4-cyclopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

[ \text{3-(Aminomethyl)-4-cyclopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to a decrease in folic acid production, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A widely used antibiotic that also inhibits dihydropteroate synthase.

    Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.

Uniqueness

N-(3-(Aminomethyl)-4-cyclopropoxyphenyl)methanesulfonamide is unique due to its cyclopropoxyphenyl moiety, which may confer additional chemical stability and potentially enhance its biological activity compared to simpler sulfonamides.

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